
2-(4-Ethylphenyl)-2-(methylamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethylphenyl)-2-(methylamino)acetamide is an organic compound that belongs to the class of amides It features a phenyl ring substituted with an ethyl group at the para position and a methylamino group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-2-(methylamino)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethylbenzaldehyde and methylamine.
Formation of Intermediate: The 4-ethylbenzaldehyde undergoes a condensation reaction with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Acylation: The amine is acylated with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)-2-(methylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)-2-(methylamino)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)-2-(methylamino)acetamide
- 2-(4-Ethylphenyl)-2-(ethylamino)acetamide
- 2-(4-Ethylphenyl)-2-(methylamino)propionamide
Uniqueness
2-(4-Ethylphenyl)-2-(methylamino)acetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both ethyl and methylamino groups. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-2-(methylamino)acetamide |
InChI |
InChI=1S/C11H16N2O/c1-3-8-4-6-9(7-5-8)10(13-2)11(12)14/h4-7,10,13H,3H2,1-2H3,(H2,12,14) |
InChI Key |
LKPHKZXYTOCEDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(=O)N)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B12122670.png)
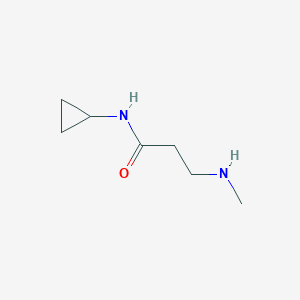

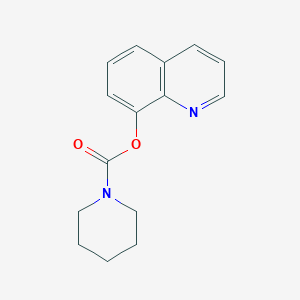

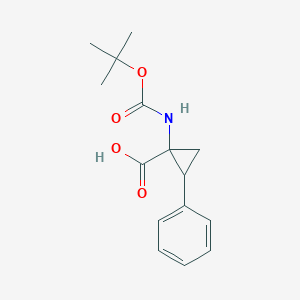
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methylbenzamide](/img/structure/B12122683.png)
![5-[(2-Chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12122684.png)
![Acetamide, N-[5-amino-3-(phenylthio)-1-(2-pyridinyl)-1H-pyrazol-4-yl]-](/img/structure/B12122691.png)
![(2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12122705.png)
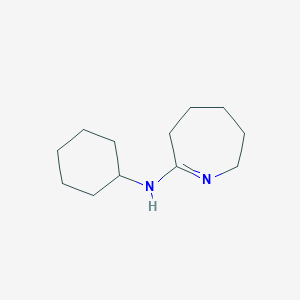
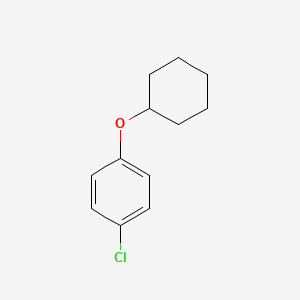
![N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12122734.png)
![[4-(diphenylmethyl)piperazinyl]-N,N-dibenzamide](/img/structure/B12122740.png)
